

Application Notes and Protocols for CT1113 in Cell Culture Experiments

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Compound of Interest

Compound Name: CT1113
Cat. No.: B12377666

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Introduction

CT1113 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Proteases 28 (USP28) and 25 (USP25).[1] These deubiquitinating enzymes (DUBs) play a critical role in regulating the stability of oncoproteins involved in cancer cell proliferation and survival. By inhibiting USP28 and USP25, **CT1113** promotes the degradation of key oncogenic proteins, including MYC, NOTCH1, and BCR-ABL1, making it a promising candidate for anti-cancer therapy.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of **CT1113** in cell culture experiments to assess its anti-cancer activity.

Mechanism of Action

CT1113 exerts its anti-tumor effects by preventing the deubiquitination of specific substrate proteins, leading to their proteasomal degradation. The primary targets of **CT1113** are USP28 and USP25.

- Inhibition of the NOTCH1 Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling pathway is a key driver of oncogenesis. USP28

stabilizes the active form of NOTCH1 (intracellular domain of NOTCH1, ICN1). **CT1113**, by inhibiting USP28, leads to the destabilization and degradation of ICN1, thereby suppressing the growth of T-ALL cells.[3][5]

- Downregulation of MYC: The oncoprotein MYC is a critical regulator of cell proliferation and is often overexpressed in various cancers. USP28 is known to stabilize MYC. Treatment with **CT1113** leads to a significant decrease in MYC protein levels.[1]
- Degradation of BCR-ABL1: In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), the fusion protein BCR-ABL1 is a constitutively active tyrosine kinase that drives leukemogenesis. USP25 has been shown to play a role in the stability of BCR-ABL1. **CT1113** treatment promotes the ubiquitination and subsequent degradation of the BCR-ABL1 protein, leading to apoptosis in Ph+ALL cells.[2][4][6]

Data Presentation

CT1113 In Vitro Efficacy

The following table summarizes the inhibitory concentrations of **CT1113** in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Cell Line	Cancer Type	Assay	IC50 / EC50	Treatment Duration
Sup-B15, BV-173	Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)	MTS Assay	~200 nM	72 hours
Mutant BCR-ABL1-expressing Ba/F3 cells	Ph-positive Acute Lymphoblastic Leukemia (Ph+ALL)	MTS Assay	~200 nM	72 hours
T-ALL cell lines	T-cell Acute Lymphoblastic Leukemia (T-ALL)	Cell Viability Assay	Varies by cell line	24, 48, and 72 hours
SW1990	Pancreatic Cancer	Cell Proliferation Assay	Effective at nanomolar concentrations	Not specified
HCT116	Colon Cancer	Cell Proliferation Assay	Effective at nanomolar concentrations	Not specified

Experimental Protocols

Protocol 1: Preparation of CT1113 Stock Solution

Materials:

- **CT1113** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Prepare a 10 mM stock solution of **CT1113** in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of **CT1113** powder in 1 mL of sterile DMSO.
- Vortex the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[1]

Protocol 2: Cell Viability Assay (MTS/MTT)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well cell culture plates
- **CT1113** stock solution (10 mM in DMSO)
- MTS or MTT reagent
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **CT1113** in complete culture medium from the 10 mM stock solution. A typical starting concentration range is 1 nM to 10 µM. Remember to include a

vehicle control (DMSO) at the same final concentration as the highest **CT1113** concentration.

- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **CT1113** or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis

Materials:

- Cancer cell lines of interest
- 6-well or 10 cm cell culture dishes
- **CT1113** stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., USP28, USP25, NOTCH1, MYC, BCR-ABL1, and a loading control like GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

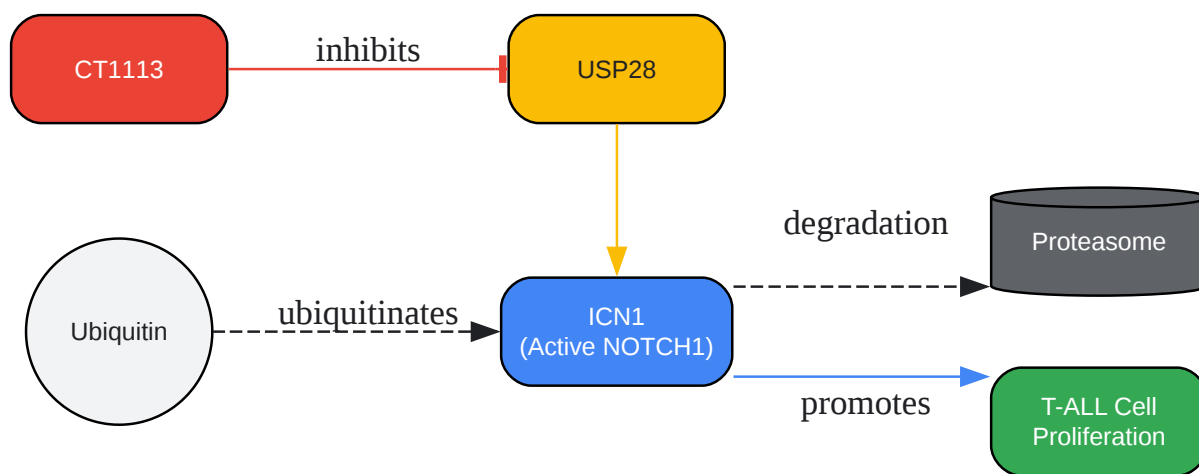
Procedure:

- Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
- Treat the cells with the desired concentrations of **CT1113** or vehicle control for the specified time.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualization

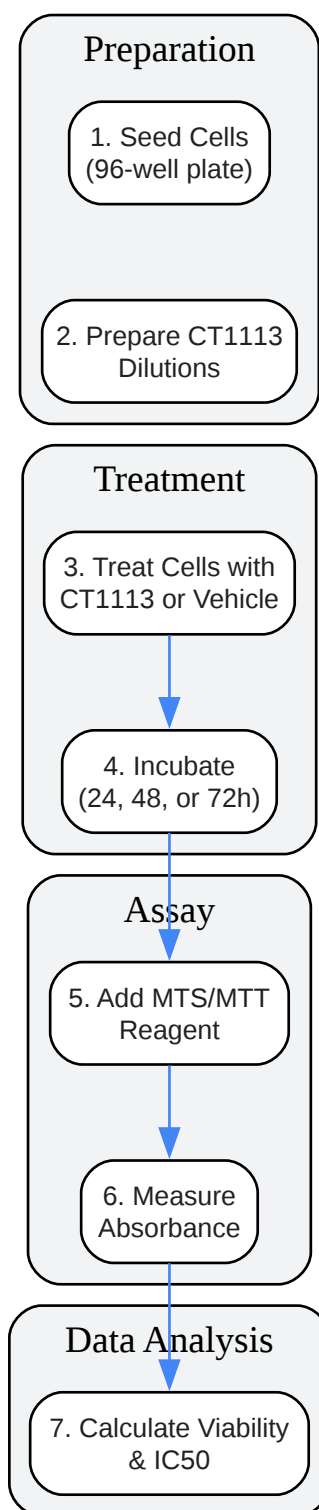
CT1113 Mechanism of Action in T-ALL

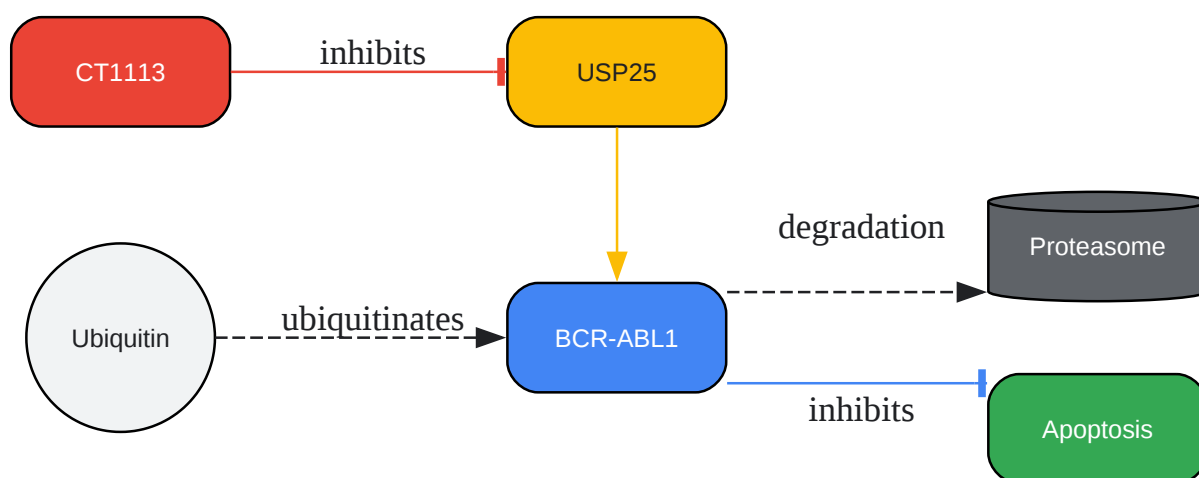


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Caption: **CT1113** inhibits USP28, leading to ICN1 degradation and reduced T-ALL proliferation.

CT1113 Experimental Workflow for Cell Viability





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